3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
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Overview
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C16H16ClNO7S. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, along with chloro and methoxy substituents on the aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 4-methoxybenzoic acid.
Sulfonation: The aniline derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated intermediate is then coupled with 4-methoxybenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid
Uniqueness
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO7S/c1-23-12-5-4-9(16(19)20)6-15(12)26(21,22)18-11-7-10(17)13(24-2)8-14(11)25-3/h4-8,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBDISMDAOVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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